![molecular formula C13H10F3NO2 B1298738 ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate CAS No. 149550-20-9](/img/structure/B1298738.png)

ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

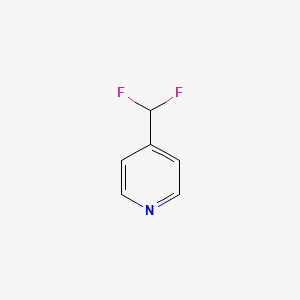

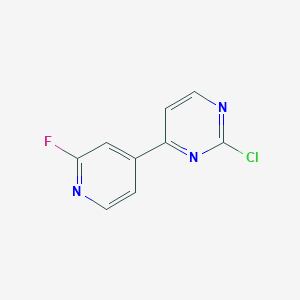

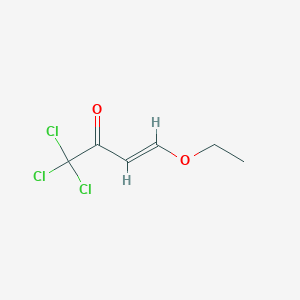

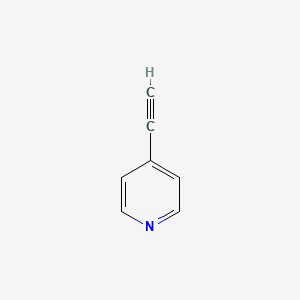

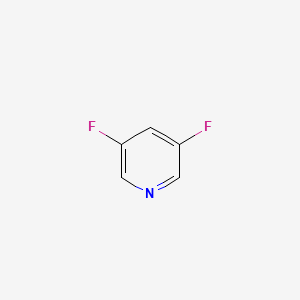

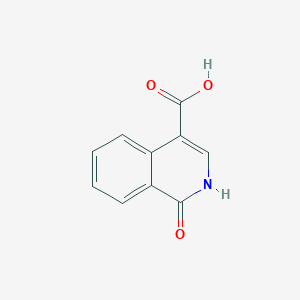

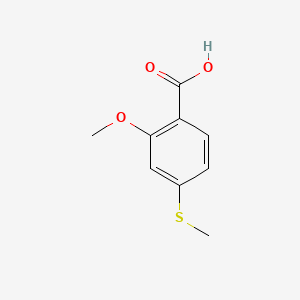

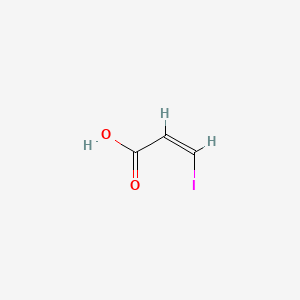

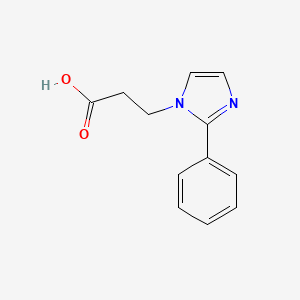

Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a cyano group, a trifluoromethyl group, and an ethyl ester moiety, which contribute to its reactivity and physical characteristics.

Synthesis Analysis

The synthesis of related ethyl 2-cyano-3-alkoxypent-2-enoates has been achieved through a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex . This method provides moderate yields and allows for the separation of E- and Z-isomers. The synthesis of other similar compounds, such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, involves the reaction of the lithium salt of ethyl cyanoacetate with specific reagents to achieve the desired substitution pattern .

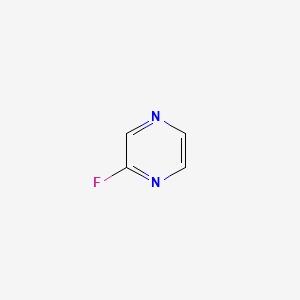

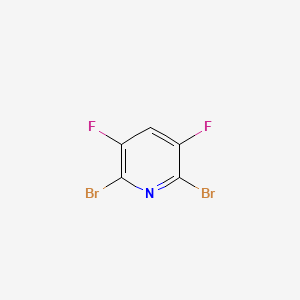

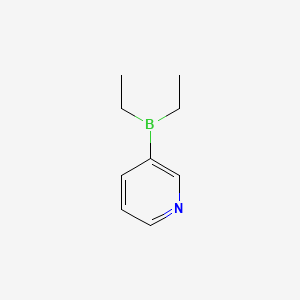

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using various techniques. X-ray crystallography has been used to determine the solid-state structure of the synthesized compounds . Density functional theory (DFT) calculations complement these findings by elucidating the conformation and spectroscopic properties of the molecules . The geometrical parameters obtained from these studies are consistent with experimental data, providing a deeper understanding of the molecular conformation .

Chemical Reactions Analysis

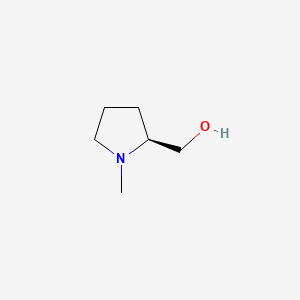

The reactivity of this compound and its derivatives has been explored in various chemical reactions. For instance, the compound has been used in 1,3-dipolar cycloaddition reactions to synthesize trifluoromethylpyrrolidines . The presence of the cyano and ester groups in the molecule influences its reactivity, allowing for specific transformations and the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been investigated through different studies. The vibrational spectra, including FT-IR and FT-Raman, have been recorded and analyzed to assign vibrational bands and understand the stability of the molecule . The thermodynamic characteristics, such as enthalpies of formation and sublimation, have been determined using calorimetry and effusion methods . These studies provide quantitative insights into the stability and reactivity of the compounds.

Scientific Research Applications

Biodegradation and Environmental Fate

- A review on biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlighted the capabilities of microorganisms to degrade ETBE, potentially offering insights into the environmental behavior of similar compounds. The aerobic biodegradation pathways and involved microorganisms, including the potential for bioaugmentation and biostimulation strategies, were discussed (Thornton et al., 2020).

Toxicological Reviews

- Toxicological aspects of ethyl tertiary-butyl ether (ETBE) were reviewed, covering its low acute toxicity, neurological effects at high concentrations, and its metabolism. Such reviews are crucial for understanding the safety and environmental impact of chemical compounds (Mcgregor, 2007).

Ethylene and Its Precursors in Plant Biology

- Ethylene's precursor, 1-aminocyclopropane-1-carboxylic acid (ACC) , was discussed for its roles beyond being just a precursor to ethylene, suggesting a potential area of study for the impacts of similar compounds on plant biology (Van de Poel & Van Der Straeten, 2014).

Use of Canines as Chemical Detectors

- The efficacy of canines as chemical detectors for explosives, including discussions on the compositions of common explosives and their odor signature chemicals, may offer insights into methodologies for detecting and studying volatile organic compounds (Furton & Myers, 2001).

Mechanism of Action

Mode of Action

Compounds with similar structures have been reported to form electron donor-acceptor (eda) complexes, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Future Directions

properties

IUPAC Name |

ethyl (E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)6-9-4-3-5-11(7-9)13(14,15)16/h3-7H,2H2,1H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMBMCYYOMBQEP-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=CC=C1)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=CC=C1)C(F)(F)F)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352445 |

Source

|

| Record name | Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149550-20-9 |

Source

|

| Record name | Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.